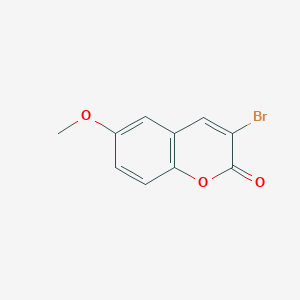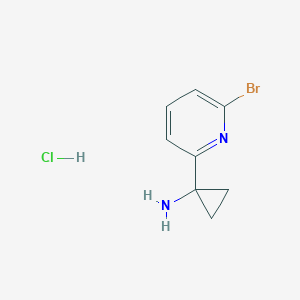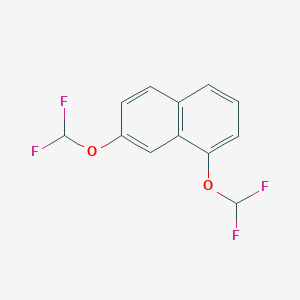
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the reaction of 3-nitrobenzaldehyde with tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitrobenzylisoquinoline: Contains a nitrobenzyl group instead of a nitrophenyl group.
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline: Similar structure but with the nitro group in the para position.
Eigenschaften
CAS-Nummer |
88252-59-9 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-7,10H,8-9H2 |
InChI-Schlüssel |
XQKJRZNOEBNSIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)










